5-フルオロ-6-メトキシ-1-テトラロン

概要

説明

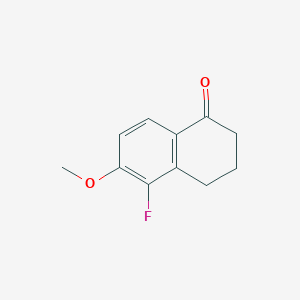

5-Fluoro-6-methoxy-1-tetralone: is an organic compound belonging to the class of tetralones, which are bicyclic molecules containing a benzene ring fused to a cyclohexanone ring. The presence of fluorine and methoxy groups in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis.

科学的研究の応用

Chemistry: 5-Fluoro-6-methoxy-1-tetralone is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals. Its unique structure allows for the creation of complex molecules with potential therapeutic applications .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential anticancer and antimicrobial properties. The presence of fluorine enhances its biological activity and stability, making it a valuable candidate for drug development .

Industry: The compound is also used in the development of agrochemicals and veterinary products. Its versatility in chemical reactions makes it a useful intermediate in the synthesis of various industrial chemicals .

作用機序

Target of Action

Similar compounds such as 5-methoxy-1-tetralone and 6-methoxy-1-tetralone have been used in the synthesis of various pharmaceuticals

Mode of Action

It’s worth noting that fluorinated heterocycles, which include 5-fluoro-6-methoxy-1-tetralone, are key components of many anticancer and antibiotic drugs . The presence of fluorine atoms in these compounds can significantly affect their anticancer and antimicrobial activities .

Biochemical Pathways

The compound is structurally similar to 7-methoxy-1-tetralone, which is an essential intermediate for the opioid analgesic drug (-)-dezocine . This suggests that 5-Fluoro-6-methoxy-1-tetralone may also be involved in the synthesis of certain pharmaceuticals.

Pharmacokinetics

The compound’s molecular weight (17621 g/mol) and its structural similarity to other tetralones suggest that it may have similar pharmacokinetic properties .

Result of Action

It’s worth noting that fluorinated heterocycles, which include 5-fluoro-6-methoxy-1-tetralone, have shown promising safety indices via their reduced cytotoxicity in non-cancerous cell lines .

生化学分析

Biochemical Properties

It is known that tetralone derivatives can participate in various biochemical reactions

Cellular Effects

Related compounds such as 7-Methoxy-1-Tetralone have been shown to induce apoptosis and suppress cell proliferation in hepatocellular carcinoma cells

Molecular Mechanism

Tetralone derivatives are known to undergo various chemical reactions, including intramolecular Friedel-Crafts acylation and arene alkylation . These reactions could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-methoxy-1-tetralone typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedel-Crafts acylation of anisole with a fluorinated acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The intermediate product is then subjected to cyclization and reduction steps to yield the desired tetralone compound .

Industrial Production Methods: In industrial settings, continuous-flow synthesis techniques are often employed to enhance the efficiency and yield of the compound. Continuous-flow reactors allow for better control over reaction conditions, leading to higher purity and reduced reaction times compared to traditional batch processes .

化学反応の分析

Types of Reactions: 5-Fluoro-6-methoxy-1-tetralone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nucleophiles, and bases are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

類似化合物との比較

6-Methoxy-1-tetralone: Similar in structure but lacks the fluorine atom, which can affect its biological activity and chemical reactivity.

5-Methoxy-1-tetralone: Another related compound with a methoxy group but without the fluorine substitution.

α-Tetralone: A simpler tetralone structure without any substituents, used as a basic building block in organic synthesis.

Uniqueness: The presence of both fluorine and methoxy groups in 5-Fluoro-6-methoxy-1-tetralone makes it unique compared to its analogs. The fluorine atom enhances its biological activity and stability, while the methoxy group influences its solubility and metabolic properties. These features make it a valuable compound for various scientific and industrial applications .

生物活性

5-Fluoro-6-methoxy-1-tetralone is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Overview of 5-Fluoro-6-methoxy-1-tetralone

5-Fluoro-6-methoxy-1-tetralone (CAS Number: 88288-05-5) belongs to the class of tetralones, characterized by a bicyclic structure that includes a benzene ring fused to a cyclohexanone ring. The presence of both fluorine and methoxy groups in its structure enhances its biological activity and stability, making it a valuable candidate for drug development and other applications in medicinal chemistry.

Target of Action

The compound is structurally similar to other tetralones, such as 7-methoxy-1-tetralone, which have been shown to exhibit various pharmacological effects. The fluorine atom is particularly significant as it can influence the compound's reactivity and interaction with biological targets.

Biochemical Pathways

Research indicates that tetralone derivatives can inhibit macrophage migration inhibitory factor (MIF) tautomerase activity, which is crucial in regulating inflammatory responses. Specifically, certain tetralones have been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α, thereby modulating inflammatory processes .

Anticancer Activity

Several studies have highlighted the anticancer potential of 5-fluoro-6-methoxy-1-tetralone and its derivatives. For instance, a series of synthesized dihydronaphthalene derivatives based on 6-methoxy-1-tetralone demonstrated significant cytotoxicity against cancer cell lines, with IC50 values indicating potent activity . These findings suggest that the compound may be effective against various cancer types.

Antimicrobial Activity

Fluorinated compounds, including 5-fluoro-6-methoxy-1-tetralone, have been investigated for their antimicrobial properties. The incorporation of fluorine is known to enhance the bioactivity and membrane permeability of compounds, which can lead to improved efficacy against bacterial strains .

In Vitro Studies

In vitro studies have shown that 5-fluoro-6-methoxy-1-tetralone derivatives can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. For example, one study reported that specific derivatives demonstrated IC50 values significantly lower than established chemotherapeutics like Saturosporin, indicating greater potency against MCF-7 breast cancer cells while maintaining a favorable safety profile .

In Vivo Studies

Animal model studies further support the therapeutic potential of this compound. In vivo experiments demonstrated that certain tetralone derivatives could significantly suppress tumor growth compared to standard treatments, showcasing their potential as effective anticancer agents .

Comparison with Related Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 5-Fluoro-6-methoxy-1-tetralone | Fluorine and methoxy groups | Anticancer and antimicrobial properties |

| 7-Methoxy-1-tetralone | Methoxy group only | Moderate anticancer activity |

| 5-Methoxy-1-tetralone | Methoxy group only | Limited biological activity |

| α-Tetralone | No substituents | Basic building block in synthesis |

特性

IUPAC Name |

5-fluoro-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYXPBSKGLCFOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)CCC2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。